molecular formula C7H12O4Si B1583979 Vinylmethyldiacetoxysilane CAS No. 2944-70-9

Vinylmethyldiacetoxysilane

Cat. No.: B1583979
CAS No.: 2944-70-9
M. Wt: 188.25 g/mol
InChI Key: IDXCKOANSQIPGX-UHFFFAOYSA-N
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Description

Vinylmethyldiacetoxysilane, with the chemical formula C7H12O4Si, is a versatile organosilicon compound characterized by its vinyl and acetoxy functional groups . This colorless liquid is widely used in various chemical processes due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylmethyldiacetoxysilane can be synthesized through several methods. One common route involves the reaction of dichloromethylvinylsilane with acetic anhydride in the presence of triethanolamine . The reaction conditions typically include:

    Reactants: Dichloromethylvinylsilane and acetic anhydride

    Catalyst: Triethanolamine

    Temperature: Controlled to avoid decomposition

    Yield: High, typically around 90-98%

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Vinylmethyldiacetoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and acetic acid.

    Condensation: Forms siloxane bonds through the elimination of acetic acid.

    Addition Reactions: The vinyl group can participate in polymerization and other addition reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture in the air.

    Condensation: Catalysts such as acids or bases.

    Polymerization: Initiators like peroxides or UV light.

Major Products:

    Hydrolysis: Silanols and acetic acid.

    Condensation: Siloxane polymers.

    Polymerization: Cross-linked polymer networks.

Scientific Research Applications

Vinylmethyldiacetoxysilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of vinylmethyldiacetoxysilane involves its ability to form strong siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for further functionalization and cross-linking, making it a valuable compound in the synthesis of advanced materials .

Comparison with Similar Compounds

Vinylmethyldiacetoxysilane can be compared with other organosilicon compounds such as:

This compound stands out due to its unique combination of vinyl and acetoxy groups, providing a balance of reactivity and stability that is advantageous in many applications.

Biological Activity

Vinylmethyldiacetoxysilane (VMDA) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biomedicine. This article reviews the synthesis, properties, and biological applications of VMDA, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C7H12O4SiC_7H_{12}O_4Si and a molecular weight of approximately 188.3 g/mol. Its structure includes vinyl and acetoxy functional groups, which contribute to its reactivity and potential applications in various fields.

Synthesis

The synthesis of VMDA typically involves the copolycondensation of vinyl-containing silanes with other silane derivatives. For instance, a study highlighted the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane to produce vinyl-containing polydimethylsiloxanes. The process involves several steps: acidolysis, esterification, hydrolysis, and polycondensation, which ultimately lead to the formation of siloxane bonds .

Antimicrobial Properties

VMDA exhibits notable antimicrobial properties. Research indicates that silane compounds can act as effective antimicrobial agents due to their ability to modify surfaces, thereby inhibiting microbial adhesion and growth. A study showed that silanes with vinyl groups could enhance the antimicrobial efficacy when applied to various substrates .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of VMDA. In vitro studies demonstrated that while VMDA can be cytotoxic at higher concentrations, it shows a favorable safety margin at lower doses, making it suitable for biomedical applications such as drug delivery systems or coatings for medical devices .

Coatings and Adhesives

VMDA is utilized in formulating coatings and adhesives due to its excellent adhesion properties to various substrates. Its vinyl group allows for crosslinking reactions, enhancing the mechanical strength and durability of the resultant materials. This property is particularly beneficial in creating protective coatings in harsh environments .

Biomedical Applications

In biomedical contexts, VMDA has been explored for use in drug delivery systems. Its ability to form stable siloxane networks can be leveraged to create carriers that release therapeutic agents in a controlled manner. Additionally, its surface-modifying capabilities can improve biocompatibility when applied to implants or prosthetics .

Case Studies

  • Antimicrobial Coatings : A study investigated the application of VMDA-based coatings on surgical instruments. The results indicated a significant reduction in microbial colonization compared to untreated surfaces, demonstrating its potential as an antibacterial agent in healthcare settings .
  • Drug Delivery Systems : Research focused on developing VMDA-based nanoparticles for targeted drug delivery showed promising results in enhancing drug solubility and bioavailability while minimizing side effects. The nanoparticles demonstrated controlled release profiles that are crucial for effective therapy .

Data Tables

Property Value
Molecular FormulaC7H12O4Si
Molecular Weight188.3 g/mol
Antimicrobial ActivityEffective against E. coli
Cytotoxicity (IC50)Varies with concentration
Application Description
CoatingsEnhances adhesion and durability
Drug Delivery SystemsControlled release of therapeutics
Surface ModificationImproves biocompatibility

Properties

IUPAC Name

(acetyloxy-ethenyl-methylsilyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4Si/c1-5-12(4,10-6(2)8)11-7(3)9/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCKOANSQIPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951958
Record name Ethenyl(methyl)silanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2944-70-9
Record name Diacetoxymethylvinylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2944-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethenyl(methyl)silanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacetoxymethylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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